Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Benzamide Substitution Effects on Physicochemical and Predicted Target Binding Profiles
The 3-fluoro substitution on the benzamide ring of CAS 392290-95-8 contrasts with the 4-fluoro positional isomer (4-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide; molecular formula C17H13FN4O2S2, MW 388.44) [1]. In the context of 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitors, the position of the fluorine atom on the benzamide ring is known to modulate electron density at the amide carbonyl, influencing hydrogen-bonding interactions with the target protein [2]. Meta-fluoro substitution (3-position) alters the pKa of the adjacent amide N–H and affects the torsion angle between the benzamide phenyl ring and the thiadiazole core differently than para-fluoro substitution (4-position), which can lead to divergent binding poses within the same target pocket [2]. No direct head-to-head biochemical assay data comparing these two isomers is publicly available; the differentiation is based on established medicinal chemistry principles of fluorine positional effects in heterocyclic amide series.
| Evidence Dimension | Positional effect of fluorine substitution on benzamide-thiadiazole conformation and predicted target binding |
|---|---|
| Target Compound Data | 3-fluoro substitution (meta position relative to amide linkage); molecular formula C17H13FN4O2S2, MW 388.44 [1] |
| Comparator Or Baseline | 4-fluoro isomer (para position relative to amide linkage); molecular formula C17H13FN4O2S2, MW 388.44 [1] |
| Quantified Difference | No quantitative biochemical data available for direct comparison; structural differentiation is qualitative and based on established fluorine positional SAR in benzamide series [2] |
| Conditions | Structural comparison; no specific assay context available |
Why This Matters
For procurement decisions, the 3-fluoro isomer cannot be assumed to exhibit the same target binding or functional activity as the 4-fluoro isomer; selection must be guided by the specific positional requirements of the intended target or assay.
- [1] PubChem Compound Summary for 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8) and 4-fluoro positional isomer (CAS 392290-xx-x). National Center for Biotechnology Information. View Source
- [2] Patent US20180044306A1. 1,3,4-Thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. Filed 2016-02-16, Published 2018-02-15. See SAR discussion on benzamide substitution. View Source
